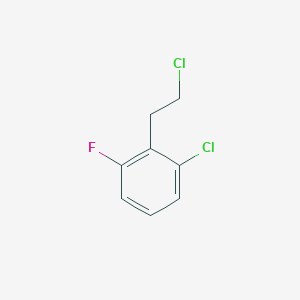

1-Chloro-2-(2-chloroethyl)-3-fluorobenzene

Overview

Description

“1-Chloro-2-(2-chloroethyl)-3-fluorobenzene” is a type of organic compound known as an aromatic halide. Aromatic halides are compounds in which a halogen atom is attached to an sp2 hybridized carbon atom of an aromatic ring .

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .Chemical Reactions Analysis

Aryl halides like “1-Chloro-2-(2-chloroethyl)-3-fluorobenzene” can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups ortho and para to the halogen atom can enhance the rate of substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-Chloro-2-(2-chloroethyl)-3-fluorobenzene” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Scientific Research Applications

Synthetic Methodologies and Chemical Intermediates

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl Researchers have developed a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a molecule similar in structure to 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene, highlighting techniques that might be applicable to its synthesis or derivatives thereof. This method addresses the challenges associated with palladium usage and toxic phenylboronic acid in large-scale production, suggesting alternative approaches for synthesizing complex fluorinated benzene derivatives (Qiu et al., 2009).

Structural Studies and Metal Complexes

Evaluation of the Crystal Structures of Metal(II) 2-fluorobenzoate Complexes Research into the crystal structures of metal(II) 2-fluorobenzoate complexes, which shares a functional group similarity with 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene, provides insights into how such structures might interact with metal ions. This study contributes to our understanding of factors affecting the structure and potential applications of similar complexes in materials science (Öztürkkan & Necefoğlu, 2022).

Fluorescence Imaging Techniques in Horticultural Research

Applications of Chlorophyll Fluorescence Imaging Technique in Horticultural Research Although not directly related to 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene, the application of chlorophyll fluorescence imaging (CFI) in detecting biotic and abiotic stresses in plants exemplifies the innovative use of fluorescence techniques. These methodologies could be relevant in researching the fluorescence properties of complex organic molecules for various applications (Gorbe & Calatayud, 2012).

Flame Retardancy and Dielectric Properties

A Review on Synthesis, Structural, Flame Retardancy, and Dielectric Properties of Hexasubstituted Cyclotriphosphazene This review discusses the synthesis and properties of cyclotriphosphazene compounds, focusing on their flame retardancy and dielectric properties. While not directly about 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene, the review sheds light on the potential applications of chlorinated and fluorinated compounds in enhancing material properties for safety and technological applications (Usri, Jamain, & Makmud, 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-chloro-2-(2-chloroethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2F/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOXLKKZXSXPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(2-chloroethyl)-3-fluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)

![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)

![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)

![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)

![N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine](/img/structure/B1451828.png)